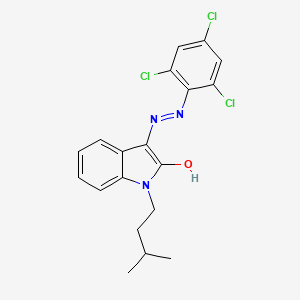

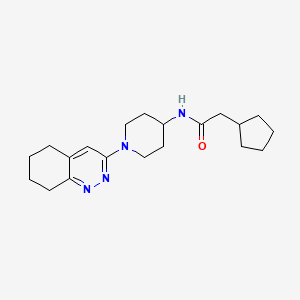

(Z)-1-isopentyl-3-(2-(2,4,6-trichlorophenyl)hydrazono)indolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(Z)-1-isopentyl-3-(2-(2,4,6-trichlorophenyl)hydrazono)indolin-2-one” is a complex organic compound. It seems to be related to a class of compounds known as hydrazones . Hydrazones are a class of organic compounds characterized by a nitrogen-nitrogen double bond (N=N) adjacent to a carbonyl group (C=O). They are often used in the synthesis of various organic compounds and can exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of a carbonyl compound with a hydrazine . In this case, the carbonyl compound would be “indolin-2-one” and the hydrazine would be “2,4,6-trichlorophenylhydrazine”. The reaction typically proceeds under mild conditions and can yield a variety of hydrazone derivatives .

Molecular Structure Analysis

The molecular structure of hydrazones is characterized by the presence of a nitrogen-nitrogen double bond adjacent to a carbonyl group . The exact structure of “(Z)-1-isopentyl-3-(2-(2,4,6-trichlorophenyl)hydrazono)indolin-2-one” would depend on the specific arrangement of these and other functional groups within the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(Z)-1-isopentyl-3-(2-(2,4,6-trichlorophenyl)hydrazono)indolin-2-one” would depend on its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can all influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Antibacterial Activities

The synthesis of novel indole-based compounds, including indolo[2,3-e] pyrazolo[1',5':3",4"]pyrimido[2",1"-c][1,2,4] triazines, has been explored. These compounds demonstrate slight to moderate antibacterial activity against various microorganisms such as Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Atta et al., 2011).

Antimicrobial and Antioxidant Activities

Research into the antimicrobial and antioxidant activities of metal complexes derived from indole-based ligands shows promising results. These complexes display potent antibacterial and antifungal properties, and the ligands exhibit significant radical scavenging activity (Khan et al., 2015).

Anticonvulsant and CNS Depressant Activities

A series of thiazolidin-4-one derivatives synthesized from indole-based compounds have shown good CNS depressant activity and protection against seizures in animal models. This research highlights the potential of indole derivatives in developing anticonvulsant drugs (Nikalje et al., 2015).

Corrosion Inhibition

Indole derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic conditions. These studies reveal the potential application of such compounds in industrial settings to protect metals from corrosion (Ansari & Quraishi, 2014).

Anti-proliferative Agents

Certain hydrazonoindolin-2-one derivatives have been synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines. Some of these derivatives have shown potent activity, suggesting their potential in cancer therapy (Eldehna et al., 2018).

Mechanism of Action

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors . This suggests that “(Z)-1-isopentyl-3-(2-(2,4,6-trichlorophenyl)hydrazono)indolin-2-one” might also interact with various biological targets.

Mode of action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical pathways

Given the wide range of biological activities associated with indole derivatives, it is likely that this compound affects multiple biochemical pathways .

Result of action

Given the diverse biological activities of indole derivatives, this compound might have a wide range of effects at the molecular and cellular levels .

Safety and Hazards

The safety and hazards associated with “(Z)-1-isopentyl-3-(2-(2,4,6-trichlorophenyl)hydrazono)indolin-2-one” would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Future Directions

Future research on “(Z)-1-isopentyl-3-(2-(2,4,6-trichlorophenyl)hydrazono)indolin-2-one” and similar compounds could focus on further elucidating their biological activities and potential applications. This could include studies on their mechanism of action, the development of more efficient synthesis methods, and the exploration of their potential uses in medicine or other fields .

properties

IUPAC Name |

1-(3-methylbutyl)-3-[(2,4,6-trichlorophenyl)diazenyl]indol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl3N3O/c1-11(2)7-8-25-16-6-4-3-5-13(16)17(19(25)26)23-24-18-14(21)9-12(20)10-15(18)22/h3-6,9-11,26H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDNLTREQFQTJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=CC=CC=C2C(=C1O)N=NC3=C(C=C(C=C3Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-1-isopentyl-3-(2-(2,4,6-trichlorophenyl)hydrazono)indolin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B2679228.png)

![1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2679229.png)

![Diethyl 2-{[(2,3-dimethyl-6-quinoxalinyl)amino]methylene}malonate](/img/structure/B2679231.png)

![5-[(2-Aminopyridin-3-yl)amino]-5-oxopentanoic acid](/img/structure/B2679232.png)

![2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B2679233.png)

![3-(1H-indol-3-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2679234.png)

![4-(Bicyclo[4.1.0]heptane-7-carbonyl)morpholine-3-carbonitrile](/img/structure/B2679235.png)

![N-(cyanomethyl)-N-ethyl-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)benzamide](/img/structure/B2679242.png)

![N-(2-chlorobenzyl)-6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2679244.png)

![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide](/img/structure/B2679250.png)